molecular formula C10H29Cl4N5 B6172349 {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride CAS No. 2445785-29-3

{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride

Cat. No.: B6172349
CAS No.: 2445785-29-3
M. Wt: 361.2
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Description

{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride is a chemical compound with the molecular formula C10H25N5·4HCl. It is a derivative of ethylenediamine and piperazine, featuring both amino and piperazine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride typically involves the reaction of ethylenediamine with piperazine under controlled conditions. One common method includes:

    Reacting ethylenediamine with piperazine: This reaction is usually carried out in an aqueous solution at elevated temperatures.

    Purification: The resulting product is purified through crystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds; reactions are often conducted in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. Additionally, the piperazine ring can participate in coordination with metal ions, affecting catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler compound with two amino groups, used in similar applications but lacks the piperazine ring.

    Piperazine: Contains a piperazine ring but does not have the additional aminoethyl groups.

    Diethylenetriamine: Features three amino groups but lacks the piperazine ring.

Uniqueness

{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine tetrahydrochloride is unique due to its combination of ethylenediamine and piperazine structures, providing a versatile framework for various chemical reactions and applications. This dual functionality makes it particularly valuable in research and industrial settings.

Properties

CAS No.

2445785-29-3

Molecular Formula

C10H29Cl4N5

Molecular Weight

361.2

Purity

95

Origin of Product

United States

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